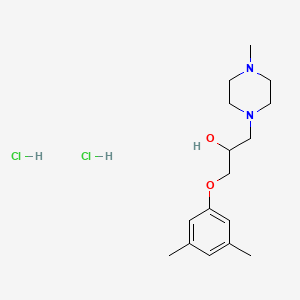
1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Vue d'ensemble
Description
1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group, a piperazine ring, and a propanol moiety
Synthetic Routes and Reaction Conditions:
-
Step 1: Synthesis of 3,5-Dimethylphenol
Reagents: 3,5-Dimethylbenzaldehyde, Sodium borohydride, Methanol
Conditions: Reduction reaction at room temperature
Product: 3,5-Dimethylphenol
-
Step 2: Formation of 1-(3,5-Dimethylphenoxy)-3-chloropropane
Reagents: 3,5-Dimethylphenol, 1,3-Dichloropropane, Potassium carbonate
Conditions: Nucleophilic substitution reaction under reflux
Product: 1-(3,5-Dimethylphenoxy)-3-chloropropane
-
Step 3: Synthesis of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Reagents: 1-(3,5-Dimethylphenoxy)-3-chloropropane, 4-Methylpiperazine, Sodium hydroxide
Product: 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
-
Step 4: Formation of Dihydrochloride Salt
Reagents: 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, Hydrochloric acid
Conditions: Acid-base reaction at room temperature
Product: this compound
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reagents: Potassium permanganate, Hydrogen peroxide
Conditions: Aqueous or organic solvents, varying temperatures
Products: Quinones and related oxidation products
-
Reduction: The compound can be reduced at the piperazine ring or the phenoxy group.
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Organic solvents, room temperature to reflux
Products: Reduced derivatives of the original compound
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Various nucleophiles or electrophiles
Conditions: Organic solvents, varying temperatures
Products: Substituted derivatives of the original compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature
Reduction: Sodium borohydride in methanol at room temperature
Substitution: Potassium carbonate in acetone under reflux
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced phenoxypropanolamines
Substitution: Substituted phenoxypropanolamines
Applications De Recherche Scientifique
1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1-(3,5-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)butan-2-ol
Comparison:
- Structural Differences: The similar compounds differ in the substituents on the piperazine or piperidine ring, or in the length of the carbon chain.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique structure of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride may result in distinct biological activities compared to its analogs, making it a valuable compound for specific research applications.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13-8-14(2)10-16(9-13)20-12-15(19)11-18-6-4-17(3)5-7-18;;/h8-10,15,19H,4-7,11-12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBECXLAXJILUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C)O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(dimethylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
methanone](/img/structure/B4701074.png)


![N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B4701093.png)
![methyl 4-[({[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4701095.png)
![(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine](/img/structure/B4701105.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate](/img/structure/B4701113.png)

![{2-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4701129.png)


